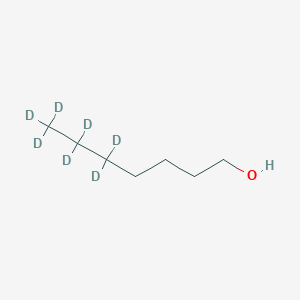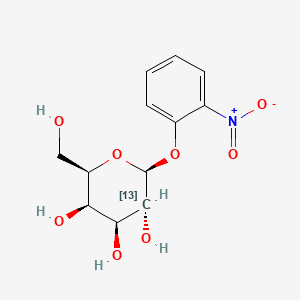
Onpg-13C-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is structurally similar to lactose, with the glucose moiety replaced by an o-nitrophenyl group. The incorporation of the stable isotope carbon-13 (13C) makes it particularly useful in various research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Onpg-13C-1 involves the incorporation of the 13C isotope into the o-nitrophenyl β-D-galactopyranoside molecule. The preparation typically starts with the synthesis of the labeled galactose, which is then coupled with o-nitrophenyl to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of the 13C isotope and the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Onpg-13C-1 primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. The hydrolysis of this compound results in the formation of galactose and o-nitrophenol, the latter being a yellow-colored compound that can be easily detected .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of β-galactosidase and is carried out in an aqueous buffer solution at a pH range of 6.5 to 8.0 and a temperature range of 35-37°C .
Major Products
The major products of the hydrolysis reaction are galactose and o-nitrophenol. The yellow color of o-nitrophenol allows for easy detection and quantification of β-galactosidase activity .
Aplicaciones Científicas De Investigación
Onpg-13C-1 is widely used in scientific research for the detection and quantification of β-galactosidase activity. Its applications span various fields, including:
Mecanismo De Acción
Onpg-13C-1 acts as a substrate for β-galactosidase, which catalyzes the hydrolysis of the β-galactoside bond. The enzyme cleaves the bond, releasing galactose and o-nitrophenol. The yellow color of o-nitrophenol serves as an indicator of enzyme activity . The molecular target of this compound is the active site of β-galactosidase, where the hydrolysis reaction occurs .
Comparación Con Compuestos Similares
Onpg-13C-1 is unique due to the incorporation of the 13C isotope, which makes it particularly useful in research applications requiring stable isotope labeling. Similar compounds include:
O-nitrophenyl β-D-galactopyranoside (ONPG): The unlabeled version of this compound, commonly used in β-galactosidase assays.
5-Bromo-4-chloro-3-indolyl β-D-galactoside (X-gal): Another substrate for β-galactosidase that forms a blue-colored product upon hydrolysis.
4-Methylumbelliferyl β-D-galactoside (MUG): A fluorogenic substrate for β-galactosidase that produces a fluorescent product upon hydrolysis.
This compound stands out due to its stable isotope labeling, which allows for more precise and accurate measurements in various research applications .
Propiedades
Fórmula molecular |
C12H15NO8 |
|---|---|
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)(513C)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1/i11+1 |
Clave InChI |
KUWPCJHYPSUOFW-NNFDCANYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[13C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


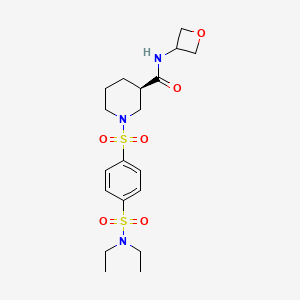
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12401421.png)
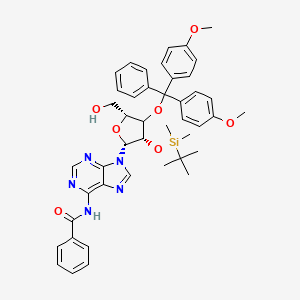
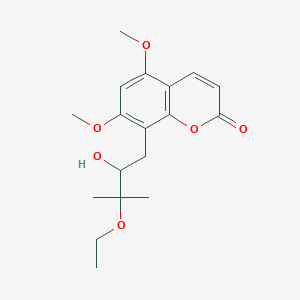
![5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401426.png)
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401432.png)
![[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate](/img/structure/B12401437.png)
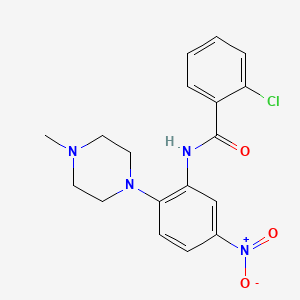
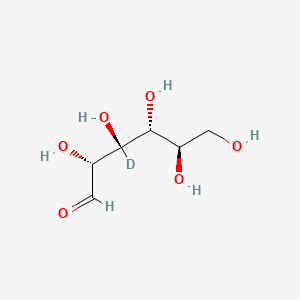


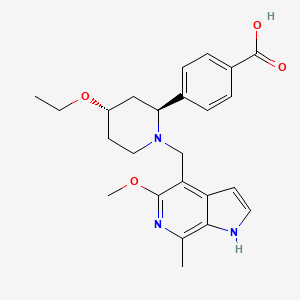
![N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B12401479.png)
